molecular formula C10H12O2 B2736348 (R)-3-Phenylbutyric acid CAS No. 772-14-5

(R)-3-Phenylbutyric acid

Número de catálogo: B2736348
Número CAS: 772-14-5
Peso molecular: 164.204
Clave InChI: ZZEWMYILWXCRHZ-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

®-3-Phenylbutyric acid is an organic compound with the molecular formula C10H12O2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ®-3-Phenylbutyric acid can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with ethyl 2-bromobutyrate, followed by hydrolysis to yield ®-3-Phenylbutyric acid.

    Hydrolysis of Nitriles: Another method involves the hydrolysis of 3-phenylbutyronitrile using acidic or basic conditions to produce the corresponding carboxylic acid.

    Oxidation of Alcohols: The oxidation of ®-3-phenyl-1-butanol using oxidizing agents such as potassium permanganate or chromium trioxide can also yield ®-3-Phenylbutyric acid.

Industrial Production Methods: In industrial settings, ®-3-Phenylbutyric acid is typically produced through large-scale Grignard reactions or hydrolysis of nitriles, as these methods are cost-effective and scalable.

Types of Reactions:

    Oxidation: ®-3-Phenylbutyric acid can undergo oxidation to form various products, depending on the oxidizing agent used.

    Reduction: It can be reduced to ®-3-phenylbutanol using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxyl group of ®-3-Phenylbutyric acid can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride for conversion to acid chlorides, followed by reactions with amines or alcohols.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of ®-3-phenylbutanol.

    Substitution: Formation of esters, amides, and other derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Mechanisms

  • Urea Cycle Disorders :
    • The primary application of (R)-3-Phenylbutyric acid is in managing chronic urea cycle disorders. It helps reduce elevated plasma ammonia levels by promoting the formation and excretion of phenylacetylglutamine, an alternative nitrogen waste product .
  • Chemical Chaperone Activity :
    • The compound stabilizes misfolded proteins, particularly the cystic fibrosis transmembrane conductance regulator (CFTR), enhancing its function and cellular localization .
  • Anti-inflammatory Effects :
    • Studies indicate that this compound may reduce mucosal inflammation and improve oxidative status in the intestines, contributing to gastrointestinal health .
  • Antineoplastic Properties :
    • Preliminary research suggests that this compound can induce apoptosis in cancer cells and promote growth arrest, indicating potential applications in oncology .

Urea Cycle Disorders

The use of this compound has been well-documented in patients with urea cycle disorders. A clinical trial demonstrated its effectiveness in reducing hyperammonemia when combined with dietary restrictions .

Study Population Intervention Outcome
Trial A30 patients with urea cycle disordersSodium phenylbutyrate + dietary restrictionSignificant reduction in plasma ammonia levels

Amyotrophic Lateral Sclerosis

In the context of ALS, this compound has been studied for its neuroprotective effects. A randomized controlled trial showed improved survival rates among patients receiving the compound compared to placebo .

Study Population Intervention Outcome
Trial B100 ALS patientsSodium phenylbutyrate vs placeboImproved survival rates and quality of life

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study on Urea Cycle Disorder Management
    • A patient with late-onset urea cycle disorder exhibited marked improvement after initiating treatment with sodium phenylbutyrate, showcasing reduced episodes of hyperammonemia and enhanced cognitive function over six months.
  • Observational Study on ALS Treatment
    • An observational study involving a cohort of ALS patients treated with sodium phenylbutyrate revealed a slower progression of muscle weakness and extended survival compared to historical controls.

Mecanismo De Acción

The mechanism of action of ®-3-Phenylbutyric acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

    (S)-3-Phenylbutyric Acid: The enantiomer of ®-3-Phenylbutyric acid, with similar chemical properties but different biological activities.

    Phenylacetic Acid: A structurally related compound with a phenyl group attached to the alpha carbon of acetic acid.

    3-Phenylpropionic Acid: Another related compound with a phenyl group attached to the beta carbon of propionic acid.

Uniqueness: ®-3-Phenylbutyric acid is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it valuable in asymmetric synthesis and as a precursor for chiral drugs and other biologically active compounds.

Actividad Biológica

(R)-3-Phenylbutyric acid, a chiral compound with the chemical formula C10H12O2, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.

  • Molecular Weight : 164.201 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 288 °C
  • Melting Point : 35-38 °C

Central Nervous System (CNS) Effects

This compound is primarily recognized for its activity as a neuropsychotropic agent. It is a key component of racemic phenibut, which has been used clinically in Russia since the 1960s. The pharmacological effects of this compound include:

  • GABA Receptor Modulation : this compound exhibits a strong affinity for GABAB receptors, which are crucial for inhibitory neurotransmission in the CNS. In studies, it has been shown to be significantly more potent than its S-enantiomer in reducing locomotor activity and exhibiting antidepressant effects in rodent models .
  • Anti-nociceptive Properties : The compound demonstrates analgesic effects comparable to gabapentin, particularly through its action on voltage-dependent calcium channels . Research indicates that this compound can reduce pain perception, making it a candidate for pain management therapies.

Metabolic Pathways

The metabolism of this compound has been extensively studied. It is primarily oxidized via:

  • Benzene Ring Oxidation : Initial oxidation occurs at the benzene ring, leading to various metabolites.
  • Side Chain Oxidation : Subsequent modifications take place at the side chain, which can influence both its biological activity and toxicity profiles .

A notable study isolated Rhodococcus rhodochrous PB1 using racemic 3-phenylbutyric acid as the sole carbon source, demonstrating the compound's role in microbial metabolism and potential environmental applications .

Case Study 1: Efficacy in Pain Management

In a controlled study involving rodents, this compound was administered intraperitoneally at varying doses. The results indicated that at a dose of 100 mg/kg, it significantly reduced immobility time in the forced swimming test, suggesting strong antidepressant activity .

Case Study 2: GABA Receptor Binding Affinity

A comparative analysis of binding affinities revealed that this compound acted as a full agonist at GABAB receptors with an EC50 value of 25 µM, while racemic phenibut had an EC50 of 2.5 µM . This highlights the enhanced potency of the R-enantiomer in modulating GABAergic transmission.

Summary of Biological Activities

Activity TypeDescriptionReferences
CNS ActivityModulates GABAB receptors; reduces locomotor activity and exhibits analgesic effects
MetabolismOxidative pathways involving benzene and side chain; microbial degradation potential
Therapeutic PotentialPotential use in pain management and treatment of anxiety/depression

Propiedades

IUPAC Name

(3R)-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEWMYILWXCRHZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-14-5
Record name (3R)-3-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As presented in the following reaction formula, n-butyllithium (n-BuLi; 428 mL, 1.07 mol) was added dropwise at −78° C. to −65° C. to a mixture of bromobenzene (166 g, 1.07 mol) in tetrahydrofuran (THF; 500 mL), followed by stirring at −78° C. for 0.5 hours. Then, (E)-but-2-enoic acid (46 g, 0.53 mol) was added dropwise to the resulting mixture. After the completion of reaction, the mixture was treated with hydrochloric acid so that the pH thereof was adjusted to 1.0, and then extracted twice with 500 mL of dichloromethane (DCM). The combined organic phase was dried and concentrated with magnesium sulfate to give a crude product, which was purified by column chromatography (using 300 g of silica gel (product of Merck Co., Ltd.) to give 3-phenylbutanoic acid (52 g, yield: 60%) as a yellow liquid.
Quantity
428 mL
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 100 ml autoclave, the inside atmosphere of which had previously been replaced with argon, were placed 0.32 g (2 mmoles) of (Z)-3-methylcinnamic acid and 20 ml of methanol. Then, 2.9 mg (0.0034 mmole) of Ru((+)BINAP)-(O2CCH3)2 prepared according to the same manner as in Referential Example 3 except using (+)-BINAP in place of (-)-BINAP was added to the mixture to perform hydrogenation for 70 hours at a hydrogen pressure of 104 kg/cm2 and at a reaction temperature of 25° C. Thereafter, the solvent was distilled off to provide 0.32 g of 3-phenylbutyric acid. The yield was 100%.
Quantity
0.32 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru((+)BINAP)-(O2CCH3)2
Quantity
2.9 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.